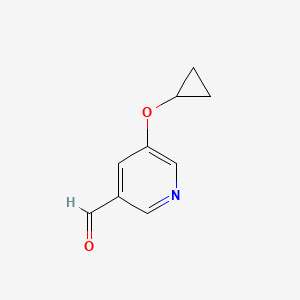

5-Cyclopropoxynicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

5-cyclopropyloxypyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H9NO2/c11-6-7-3-9(5-10-4-7)12-8-1-2-8/h3-6,8H,1-2H2 |

InChI Key |

HUKMDDWMHHVUND-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CN=CC(=C2)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparative Strategies for 5 Cyclopropoxynicotinaldehyde

De Novo Synthesis of the 5-Cyclopropoxynicotinaldehyde Core Structure

The formation of the core pyridine (B92270) ring is a foundational step in the synthesis of this compound. De novo synthesis, the construction of complex molecules from simpler precursors, offers flexibility in introducing desired substitution patterns. chemrxiv.orgkhanacademy.org Highly substituted pyridines are prevalent in biologically active compounds and therapeutics, driving the development of numerous synthetic approaches. chemrxiv.orgresearchgate.net

Functionalization of Pyridine Precursors

The synthesis of polysubstituted pyridines can be achieved through various classical and modern cyclocondensation reactions. researchgate.net Methods like the Hantzsch and Bohlmann-Rahtz syntheses are well-established, though they can be limited by the electronic requirements of the starting materials. nih.gov More contemporary approaches, such as [4+2] cycloadditions, provide versatile routes to a wide range of substitution patterns. nih.govillinois.edu

A common strategy involves a multi-component reaction where the pyridine ring is assembled from acyclic precursors. For a 3,5-disubstituted pattern, a generalized approach might involve the condensation of an aldehyde, a 1,3-dicarbonyl compound, and an ammonia (B1221849) source. illinois.edu For instance, a three-component procedure exploiting an aza-Wittig reaction followed by a Diels-Alder reaction has been developed to provide rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov These methods allow for the strategic placement of functional groups that can later be converted into the required aldehyde and cyclopropoxy moieties.

Aldehyde Group Introduction Methodologies

Introducing the aldehyde function at the C-3 position (nicotinaldehyde) is a critical transformation. Aldehydes are sensitive functional groups, prone to over-reduction or oxidation, which necessitates the use of mild and selective methods. google.com The reduction of carboxylic acid derivatives is a primary strategy.

From Nitrile Precursors: The reduction of a nicotinonitrile derivative (a compound with a -CN group at the C-3 position) is a viable route. Reagents like Diisobutylaluminium hydride (DIBAL-H) are commonly used to convert nitriles to aldehydes, typically at low temperatures to prevent over-reduction to the amine.

Reduction of Carboxylic Acid Derivatives: A more frequent approach is the partial reduction of a nicotinic acid derivative. google.com

Acid Chlorides: Nicotinoyl chlorides can be reduced to aldehydes using mild reducing agents like lithium tri-tert-butoxyaluminum hydride. The reduced reactivity of this reagent compared to lithium aluminum hydride allows the reaction to be stopped at the aldehyde stage.

Esters: Esters of nicotinic acid, such as methyl or ethyl nicotinate, can be selectively reduced to nicotinaldehyde using DIBAL-H at low temperatures (e.g., -78 °C). nih.gov

Amides: Specially activated amides serve as excellent precursors for aldehyde synthesis. A patented process highlights the use of nicotinic acid morpholinamides, which can be reduced to nicotinaldehydes in nearly quantitative yields under standard conditions, avoiding the need for cryogenic temperatures. google.com This method represents a significant advantage for large-scale production.

| Precursor Functional Group | Reagent(s) | Key Conditions | Advantages | Disadvantages |

| Nitrile (-CN) | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (e.g., -78 °C) | Good for thermally sensitive substrates | Requires stoichiometric reagent; cryogenic conditions |

| Acid Chloride (-COCl) | Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) | Low temperature | High reactivity of starting material | Precursor is moisture-sensitive |

| Ester (-COOR) | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C) | Readily available precursors | Cryogenic conditions often needed |

| Morpholinamide (-CON(CH₂)₄O) | Lithium triethoxyaluminum hydride (LiAlH(OEt)₃) | Room temperature, atmospheric pressure | High yield, mild conditions, no cryogenics | Requires preparation of the specific amide |

Regioselective Introduction of the Cyclopropoxy Substituent

The introduction of the cyclopropoxy group at the C-5 position is a defining step. This is typically achieved by forming an ether linkage with a 5-hydroxypyridine intermediate.

Cyclopropanation Reactions and Alkylation Strategies

The formation of the C-O bond for the cyclopropoxy ether is most commonly accomplished via a nucleophilic substitution reaction, such as the Williamson ether synthesis. masterorganicchemistry.combyjus.comlibretexts.org This reaction involves an alkoxide nucleophile attacking an alkyl halide in an SN2 reaction. khanacademy.orgyoutube.com

In the context of this compound, the strategy involves:

Formation of the alkoxide: A 5-hydroxynicotinaldehyde (B1425263) precursor is treated with a base (e.g., sodium hydride, NaH) to deprotonate the hydroxyl group, forming a nucleophilic pyridinolate anion. youtube.com

Alkylation: The pyridinolate is then reacted with a cyclopropyl (B3062369) electrophile, such as cyclopropyl bromide or cyclopropyl tosylate. The alkoxide displaces the halide or tosylate leaving group to form the desired cyclopropyl ether bond.

For this reaction to be successful, the alkyl halide should be primary or secondary to favor the SN2 pathway. byjus.com Cyclopropyl halides are suitable for this transformation.

Precursors and Intermediate Derivatization in this compound Synthesis

The choice of precursors is critical for a successful synthesis. A key intermediate is a pyridine ring substituted at C-5 with a hydroxyl group (or a precursor like a methoxy (B1213986) or benzyloxy group that can be cleaved) and at C-3 with a functional group that can be converted to an aldehyde (like a nitrile or ester).

Plausible synthetic routes often start with a readily available substituted pyridine:

Starting with 5-Halopyridines: A common precursor is a 5-halonicotinic acid derivative, such as 5-chloronicotinic acid or 5-bromonicotinic acid. chemicalbook.com The halogen can be displaced by a cyclopropoxy group via a catalytic coupling reaction, or the molecule can first be elaborated and the hydroxyl group introduced later. For example, 5-chloronicotinic acid can be synthesized from its corresponding ester. chemicalbook.com This acid can then be converted to the aldehyde. patsnap.comgoogle.com

Starting with 5-Aminopyridines: 5-aminopyridine can be converted to 5-hydroxypyridine via a diazotization reaction followed by hydrolysis. A one-pot method for synthesizing 2-hydroxy-5-nitropyridine (B147068) from 2-aminopyridine (B139424) has been reported, which could be adapted. google.com The nitro group can subsequently be reduced and converted to other functionalities.

The sequence of installing the substituents can vary. One might introduce the cyclopropoxy group onto a 5-hydroxynicotinic acid or nitrile precursor first, followed by conversion of the C-3 substituent to the aldehyde. Alternatively, one could prepare 5-hydroxynicotinaldehyde and perform the etherification as a final step.

| Precursor Intermediate | Subsequent Transformation(s) |

| 5-Halonicotinic Acid | 1. Conversion of acid to aldehyde precursor (ester/amide). 2. Reduction to aldehyde. 3. Catalytic coupling with cyclopropanol (B106826). |

| 5-Hydroxynicotinic Acid | 1. Williamson ether synthesis with a cyclopropyl halide. 2. Conversion of acid to aldehyde. |

| 5-Hydroxynicotinonitrile | 1. Williamson ether synthesis with a cyclopropyl halide. 2. Reduction of nitrile to aldehyde. |

| 5-Aminopyridine | 1. Diazotization to form 5-hydroxypyridine. 2. Functionalization at C-3. 3. Etherification. |

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those using palladium, have become indispensable for constructing C-C and C-heteroatom bonds in modern organic synthesis. nih.govacs.org For the synthesis of this compound, catalytic reactions can be employed to form the crucial C-O ether bond or to assemble the substituted pyridine skeleton.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines and aryl halides, has been extended to the formation of C-O bonds for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.org This provides a powerful alternative to the classical Williamson ether synthesis, especially for less reactive substrates. The reaction would involve the coupling of a 5-halo-nicotinaldehyde (e.g., 5-bromo- or 5-chloronicotinaldehyde) with cyclopropanol. rsc.org

The general catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the 5-halopyridine.

Ligand Exchange/Deprotonation: The cyclopropanol coordinates to the palladium center, and a base facilitates the formation of a palladium-alkoxide complex.

Reductive Elimination: The cyclopropoxy group and the pyridine ring are reductively eliminated from the palladium center, forming the C-O bond of the target ether and regenerating the palladium(0) catalyst.

The choice of ligand for the palladium catalyst is crucial and often involves bulky, electron-rich phosphines that promote the key steps of the catalytic cycle. wikipedia.org While the direct palladium-catalyzed coupling with cyclopropanols can be challenging, related catalytic C-O bond-forming reactions with various alcohols are well-documented. acs.orgepa.govthieme-connect.comchemrxiv.org

Alternatively, palladium-catalyzed reactions like the Suzuki coupling can be used to construct the carbon skeleton. For example, a 3-formyl-5-pyridylboronic acid could be coupled with a partner, or a 5-halonicotinaldehyde could be coupled with a cyclopropylboronic acid to form a C-C bond, though this would lead to 5-cyclopropylnicotinaldehyde, not the cyclopropoxy derivative. nih.gov Therefore, for the target molecule, catalytic C-O bond formation via a Buchwald-Hartwig type reaction is the more direct catalytic approach for installing the key substituent.

Chemical Transformations and Derivatization Pathways of 5 Cyclopropoxynicotinaldehyde

Reactions Involving the Aldehyde Functionality (e.g., Condensations, Oxidations, Reductions)

The aldehyde group is a versatile functional group known to participate in a wide array of chemical reactions. Generally, aldehydes can undergo:

Condensation Reactions: Such as the aldol (B89426) condensation or Knoevenagel condensation, to form larger carbon skeletons.

Oxidation: To yield the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate, chromic acid, or milder reagents like Tollens' reagent.

Reduction: To form the primary alcohol, typically achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new secondary or tertiary amine.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide to convert the carbonyl group into an alkene.

However, no published studies were found that specifically apply these well-established reactions to 5-Cyclopropoxynicotinaldehyde.

Modifications of the Pyridine (B92270) Ring System

The pyridine ring, being an electron-deficient aromatic system, has its own characteristic reactivity.

Electrophilic and Nucleophilic Substitutions

The electronic nature of the pyridine ring generally makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. Electrophilic aromatic substitution is also possible but typically requires harsher conditions and often directs incoming electrophiles to the 3- and 5-positions. The presence of the cyclopropoxy and aldehyde groups on the ring would be expected to influence the regioselectivity of such reactions. However, no literature is available to confirm the specific outcomes of these reactions on this compound.

Strategies for Further Halogenation or Alkylation (e.g., as evidenced by 4-Bromo-5-cyclopropoxynicotinaldehyde)

The synthesis of halogenated or alkylated derivatives of this compound, such as the specifically mentioned 4-Bromo-5-cyclopropoxynicotinaldehyde , would likely involve electrophilic halogenation or other substitution reactions. The directing effects of the existing substituents would be crucial in determining the position of the new group. Despite targeted searches for the synthesis of 4-Bromo-5-cyclopropoxynicotinaldehyde, no patents or articles describing its preparation could be located.

Synthesis of Analogs and Conjugates Bearing the this compound Moiety

The development of analogs and conjugates is a common strategy in medicinal chemistry and materials science to explore structure-activity relationships or to impart new properties. This could involve modifying the cyclopropyl (B3062369) group, the pyridine ring, or the aldehyde functionality of this compound. Without foundational research on the reactivity of the parent molecule, any discussion on the synthesis of its analogs or conjugates would be purely hypothetical. There is currently no published research detailing the synthesis of such derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Cyclopropoxynicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and conformation of 5-Cyclopropoxynicotinaldehyde.

¹H NMR: The proton NMR spectrum provides critical information about the chemical environment of each hydrogen atom. For this compound, the aromatic protons on the pyridine (B92270) ring will exhibit distinct chemical shifts and coupling patterns, confirming the substitution pattern. The protons of the cyclopropoxy group will show characteristic signals in the upfield region, and their splitting patterns can help deduce their stereochemical relationships. The aldehydic proton will appear as a singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbon of the aldehyde, the carbons of the pyridine ring, and the carbons of the cyclopropyl (B3062369) group provide definitive evidence for the presence of these functional groups.

Conformational analysis, particularly concerning the orientation of the cyclopropoxy group relative to the pyridine ring, can be investigated through NOE (Nuclear Overhauser Effect) experiments. These experiments can detect through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a representation of expected values and may vary based on solvent and experimental conditions.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic-H | 9.5 - 10.5 | Singlet |

| Pyridine-H (ortho to CHO) | 8.5 - 9.0 | Singlet |

| Pyridine-H (para to CHO) | 8.0 - 8.5 | Doublet |

| Pyridine-H (meta to CHO) | 7.0 - 7.5 | Doublet |

| Cyclopropoxy-CH | 3.5 - 4.0 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a representation of expected values and may vary based on solvent and experimental conditions.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehydic C=O | 185 - 195 |

| Pyridine C (attached to CHO) | 150 - 160 |

| Pyridine C (attached to O) | 155 - 165 |

| Pyridine CH (ortho to CHO) | 135 - 145 |

| Pyridine CH (para to CHO) | 120 - 130 |

| Pyridine CH (meta to CHO) | 110 - 120 |

| Cyclopropoxy CH | 50 - 60 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. msu.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. msu.edu Key characteristic absorption bands for this compound include:

C=O Stretch: A strong absorption band typically in the region of 1685-1710 cm⁻¹ is indicative of the aldehyde carbonyl group. libretexts.org The conjugation with the pyridine ring slightly lowers this frequency compared to a simple aliphatic aldehyde. libretexts.org

C-H Stretch (Aldehyde): A pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹ are characteristic of the C-H bond of the aldehyde group.

Aromatic C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine ring. libretexts.org

C-O-C Stretch: The stretching vibration of the cyclopropoxy ether linkage is expected to appear in the fingerprint region, typically around 1050-1250 cm⁻¹.

Cyclopropyl C-H Stretch: The C-H stretching vibrations of the cyclopropyl group are anticipated to be found just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The symmetric breathing vibrations of the pyridine and cyclopropyl rings often give rise to strong and characteristic Raman signals.

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of the key functional moieties.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1685 - 1710 | Strong |

| Aldehyde | C-H Stretch | 2720 & 2820 | Weak to Medium |

| Pyridine Ring | C=C and C=N Stretches | 1400 - 1600 | Medium to Strong |

| Ether | C-O-C Stretch | 1050 - 1250 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu For this compound, the UV-Vis spectrum is characterized by absorptions arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones. learnbin.net

π → π Transitions:* The conjugated system of the pyridine ring and the aldehyde group gives rise to intense π → π* transitions. libretexts.org The presence of the electron-donating cyclopropoxy group and the electron-withdrawing aldehyde group on the pyridine ring influences the energy of these transitions, and thus the wavelength of maximum absorption (λmax). libretexts.org

n → π Transitions:* The non-bonding electrons on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can undergo lower energy n → π* transitions. learnbin.net These transitions are typically weaker in intensity compared to π → π* transitions and appear at longer wavelengths. upenn.edu

The extent of conjugation in derivatives of this compound will significantly impact the λmax. For instance, extending the conjugated system would be expected to cause a bathochromic (red) shift to longer wavelengths. libretexts.org

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Pyridine ring and Aldehyde | 200 - 300 |

High-Resolution Mass Spectrometry for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. ub.edu

Precise Mass Measurement: HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. This is a critical step in confirming the identity of a newly synthesized compound.

Fragmentation Analysis: In addition to the molecular ion, mass spectrometry also produces a series of fragment ions. youtube.com The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For this compound, characteristic fragmentation pathways could include:

Loss of the cyclopropyl group.

Cleavage of the ether bond.

Loss of the formyl radical (CHO).

Fragmentation of the pyridine ring.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. mdpi.com Techniques such as tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of selected ions, providing even more detailed structural insights. researchgate.net

Table 5: Potential Fragmentation Patterns for this compound in Mass Spectrometry

| Fragment | Neutral Loss |

|---|---|

| [M - C₃H₅]⁺ | Cyclopropyl radical |

| [M - CHO]⁺ | Formyl radical |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions (as applied to related nicotinaldehyde derivatives)

While a crystal structure for this compound itself may not be publicly available, X-ray crystallography of related nicotinaldehyde derivatives provides invaluable insights into their solid-state molecular architecture and intermolecular interactions. mdpi.comsigmaaldrich.com

Molecular Geometry: X-ray crystallography can precisely determine bond lengths, bond angles, and torsional angles within the molecule. nih.gov This would confirm the planarity of the pyridine ring and the geometry of the cyclopropoxy and aldehyde substituents.

Conformation: The solid-state conformation of the molecule can be definitively established, including the relative orientation of the cyclopropoxy group with respect to the pyridine ring. This provides a static picture that can be compared with the dynamic conformational information obtained from NMR studies in solution.

Intermolecular Interactions: The crystal packing reveals how the molecules arrange themselves in the solid state. This includes the identification of intermolecular interactions such as hydrogen bonds (if applicable in derivatives), π-π stacking between pyridine rings, and other van der Waals forces. These interactions are crucial for understanding the physical properties of the compound, such as its melting point and solubility.

By studying the crystal structures of analogous compounds, researchers can make well-informed predictions about the likely solid-state structure and packing of this compound.

Computational Chemistry and Theoretical Investigations of 5 Cyclopropoxynicotinaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure, Reactivity, and Spectroscopic Predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties of molecules. mpg.deyoutube.com DFT allows for the calculation of a molecule's electronic structure, from which numerous other properties can be derived. mpg.de This method is valued for its balance of accuracy and computational feasibility, making it applicable even to relatively large systems. mpg.deyoutube.com

For 5-Cyclopropoxynicotinaldehyde, DFT calculations can elucidate the distribution of electrons and the energies of the molecular orbitals. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. mdpi.comnih.gov A smaller energy gap generally suggests higher reactivity. mdpi.com

Below is a table of representative data that would be obtained from a DFT analysis of this compound.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy gap, indicating chemical reactivity and stability | 5.3 eV |

| Dipole Moment (μ) | Measure of the net molecular polarity | 2.9 D |

| Ionization Potential | The energy required to remove an electron | 6.8 eV |

| Electron Affinity | The energy released when an electron is added | 1.5 eV |

Note: The values in this table are illustrative examples based on typical DFT results for similar organic molecules and are intended to represent the type of data generated by these methods.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations provide a static picture, molecular modeling and molecular dynamics (MD) simulations allow for the exploration of a molecule's dynamic behavior. mdpi.comnih.govucl.ac.uk MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a view of the conformational landscape. nih.gov

For this compound, the primary sources of conformational flexibility are the rotations around the single bonds connecting the cyclopropyl (B3062369) ring to the oxygen atom and the oxygen atom to the pyridine (B92270) ring. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers.

These simulations are also invaluable for studying intermolecular interactions. nih.gov By placing the molecule in a simulated environment (e.g., a box of water molecules or in the active site of a protein), MD can reveal how this compound interacts with its surroundings. mdpi.com This can predict solubility, binding modes to biological targets, and the stability of potential complexes, with the binding free energies often calculated to estimate the strength of these interactions. nih.gov

In Silico Prediction of Reactivity and Reaction Mechanisms

The data from quantum chemical calculations are directly used for the in silico prediction of reactivity. nih.gov The distribution of the HOMO and LUMO across the molecule indicates the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, a region of the molecule with a high LUMO density would be a probable site for a nucleophile to attack.

In this compound, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. uobabylon.edu.iq This is further influenced by the substituents. The aldehyde group at the 3-position is strongly electron-withdrawing, further decreasing electron density in the ring and making it more susceptible to nucleophilic substitution. slideshare.netacs.org Conversely, the cyclopropoxy group at the 5-position is an electron-donating group, which increases electron density at the ortho and para positions relative to itself.

Computational models can map the molecular electrostatic potential (MEP), which visually represents the charge distribution. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. nih.gov These tools allow chemists to predict the most likely products of a reaction and to understand the underlying electronic factors that govern the reaction mechanism. researchgate.net

Analysis of Aromaticity and Electronic Density Distribution within the Pyridine Core

The core of this compound is a pyridine ring, which is a six-membered aromatic heterocycle. libretexts.org Its aromaticity arises from a cyclic, planar arrangement of atoms with a continuous ring of p-orbitals containing six π-electrons, fulfilling Hückel's 4n+2 rule. libretexts.org In pyridine, five carbons and one nitrogen atom are sp² hybridized, each contributing one electron to the aromatic system. libretexts.org Unlike in pyrrole, the lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic sextet. libretexts.org

Cheminformatics Approaches for Structural Diversity and Analog Design (e.g., Drug Likeness Analysis)

Cheminformatics applies computational methods to analyze chemical information, which is particularly useful in drug discovery for designing analogs and assessing their potential. nih.govnih.gov A key aspect of this is the evaluation of "drug-likeness," which assesses whether a compound possesses physicochemical properties similar to those of known oral drugs. nih.govresearchgate.net

One of the most common tools for this assessment is Lipinski's Rule of Five. nih.gov This rule suggests that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

The properties of this compound can be calculated and evaluated against these criteria to predict its potential as a lead compound in drug design.

| Property | Description | Calculated Value | Lipinski's Rule of Five | Compliance |

| Molecular Formula | The elemental composition of the molecule. | C₉H₉NO₂ | N/A | N/A |

| Molecular Weight (MW) | The mass of one mole of the compound. | 163.17 g/mol | ≤ 500 | Yes |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | 1.35 (Predicted) | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | 3 (N, O-ether, O-aldehyde) | ≤ 10 | Yes |

| Rotatable Bonds | The number of bonds that allow free rotation. | 2 | ≤ 10 (Veber's Rule) | Yes |

As shown in the table, this compound complies with all of Lipinski's rules, suggesting it has favorable physicochemical properties for oral bioavailability. Such cheminformatics analyses are the first step in designing diverse libraries of analogs with potentially improved activity and drug-like characteristics. researchgate.net

Rational Design and Applications in Chemical Biology and Medicinal Chemistry Research

Strategic Utility as a Building Block in Complex Molecule Synthesis for Drug Discovery Programs

5-Cyclopropoxynicotinaldehyde serves as a valuable starting material in the synthesis of more complex molecules destined for drug discovery programs. Its aldehyde functionality provides a reactive handle for a multitude of chemical transformations, allowing for the construction of diverse molecular architectures. The pyridine (B92270) core is a common feature in many biologically active compounds, and the cyclopropoxy substituent offers unique steric and electronic properties that can be exploited to enhance biological activity and pharmacokinetic profiles. The modular nature of its synthesis allows for the rapid generation of analog libraries, a key strategy in lead optimization. nih.gov This accelerates the exploration of structure-activity relationships (SAR) and the identification of clinical candidates. nih.govnih.gov

Role of the Cyclopropoxy Group in Modulating Molecular Properties for Medicinal Chemistry Design

Key contributions of the cyclopropoxy group include:

Enhancing Potency: The rigid nature of the cyclopropyl (B3062369) ring can lock a molecule into its bioactive conformation, leading to a more favorable interaction with its biological target and a subsequent increase in potency. unl.ptiris-biotech.de This conformational constraint can reduce the entropic penalty of binding. iris-biotech.de

Providing Conformational Stability: The three-membered ring introduces a significant degree of rigidity compared to linear alkyl chains, which can be crucial for maintaining the optimal three-dimensional shape for receptor binding. iris-biotech.dehyphadiscovery.com This stability can also be advantageous in fixing the configuration of adjacent stereocenters. iris-biotech.de

Improving Pharmacokinetics: The cyclopropyl group can enhance metabolic stability. unl.pthyphadiscovery.com For instance, it is less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl groups. hyphadiscovery.com This is due to the higher bond dissociation energy of its C-H bonds. hyphadiscovery.com Replacing metabolically vulnerable groups, like an N-ethyl group, with an N-cyclopropyl group can significantly improve a drug's half-life. iris-biotech.de

Influencing Solubility and Lipophilicity: The cyclopropyl group can be used to modulate a molecule's lipophilicity. iris-biotech.de For example, replacing an isopropyl or phenyl group with a cyclopropyl group can lead to a reduction in the calculated logP (clogP), potentially improving aqueous solubility. iris-biotech.de

Design Principles for Nicotinaldehyde-Derived Scaffolds as Potential Chemical Probes or Ligands

Nicotinaldehyde-derived scaffolds, such as this compound, are valuable starting points for the design of chemical probes and ligands to investigate biological systems. nih.govolemiss.edu The design of these tools is guided by several key principles:

Modular Synthesis: A modular synthetic approach is highly desirable, allowing for the systematic modification of different parts of the molecule. nih.gov This facilitates the rapid exploration of structure-activity relationships and the optimization of probe properties. nih.gov

Incorporation of Reporter Groups: For use as chemical probes, the scaffold must be amenable to the introduction of reporter groups, such as fluorescent tags or affinity labels. This can be achieved through the strategic placement of reactive handles, like alkynes or azides for "click chemistry," without compromising binding affinity. unimi.it

Structure-Activity Relationship (SAR) Knowledge: A thorough understanding of the SAR of the parent scaffold is crucial for designing effective probes. unimi.it Modifications should be made in regions of the molecule that are tolerant to substitution to avoid disrupting the key interactions with the biological target. unimi.it

Photoreactive Moieties: For target identification studies, photoreactive groups like diazirines can be incorporated. unimi.it These groups, upon photoactivation, form a covalent bond with the target protein, enabling its identification and characterization. unimi.it The choice of the photoreactive group is important, with smaller and more stable options often being preferred. unimi.it

Integration with Modern Synthetic Methodologies for Medicinal Chemistry

The utility of this compound is further enhanced by its compatibility with modern synthetic methodologies that are transforming medicinal chemistry.

Click Chemistry in Fragment-Based Drug Discovery and Targeted Delivery: The aldehyde group of this compound can be readily converted to an alkyne or azide, making it a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This powerful and versatile reaction allows for the efficient and specific conjugation of the nicotinaldehyde scaffold to other molecular fragments or biomolecules. In fragment-based drug discovery, this enables the rapid assembly of more complex and potent inhibitors. For targeted drug delivery, it facilitates the attachment of the molecule to targeting moieties like antibodies or peptides. unimi.itresearchgate.net

Multicomponent Reactions (MCRs): The aldehyde functionality is a key reactant in various multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more starting materials. nih.gov MCRs, such as the Bucherer–Bergs reaction for the synthesis of hydantoins, offer a highly efficient route to generate libraries of structurally diverse compounds for high-throughput screening. nih.gov This significantly accelerates the early stages of drug discovery. nih.gov

Exploration of this compound in the Synthesis of N-Containing Heterocyclic Drug Candidates

Nitrogen-containing heterocycles are a dominant feature in the landscape of pharmaceuticals, with over half of all FDA-approved small-molecule drugs containing at least one such ring system. nih.gov These scaffolds are privileged structures in medicinal chemistry due to their ability to engage in a variety of interactions with biological targets and their favorable physicochemical properties. researchgate.net

This compound, with its inherent pyridine ring, is an ideal precursor for the synthesis of a wide array of N-containing heterocyclic drug candidates. nih.govresearchgate.net The aldehyde group can be elaborated into various other heterocyclic systems through condensation, cyclization, and other named reactions. This allows for the creation of novel and diverse chemical entities with the potential for a broad range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents. nih.gov

Rational for Studying Molecular Interactions with Biological Targets

Understanding how a molecule interacts with its biological target is fundamental to rational drug design. For compounds derived from this compound, studying these interactions provides critical insights for structure-activity relationship (SAR) studies. unl.pt

Enzyme Binding: By systematically modifying the structure of a this compound-derived inhibitor and measuring its effect on enzyme activity, researchers can elucidate the key binding interactions. hyphadiscovery.comnih.gov For example, the cyclopropoxy group may fit into a specific hydrophobic pocket of an enzyme's active site, contributing to binding affinity. hyphadiscovery.com Computational methods like molecular docking can further visualize and predict these binding modes. mdpi.com

Receptor Affinity: Similarly, for compounds targeting G protein-coupled receptors (GPCRs) or other receptors, measuring the binding affinity of a series of analogs helps to map the receptor's binding pocket. nih.gov This information guides the design of more potent and selective ligands. nih.gov The goal is to optimize interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions to maximize affinity and efficacy. researchgate.net

By combining synthetic chemistry with detailed biological and computational evaluation, the full potential of this compound as a scaffold for the development of novel therapeutics and chemical probes can be realized.

Emerging Trends and Future Research Perspectives for 5 Cyclopropoxynicotinaldehyde Research

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes to minimize environmental impact and reduce costs. For the synthesis of pyridine (B92270) derivatives like 5-Cyclopropoxynicotinaldehyde, this involves a shift away from traditional methods that often rely on hazardous reagents and solvents.

Future research will likely focus on the adoption of green chemistry principles for the synthesis of this compound. This includes the use of environmentally benign solvents, such as water or ethanol, and the development of catalytic reactions that proceed with high atom economy. Microwave-assisted synthesis is a promising technique that can significantly shorten reaction times, reduce energy consumption, and improve product yields. nih.govacs.org One-pot multicomponent reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer a streamlined and efficient approach to constructing complex molecules like this compound, minimizing waste and simplifying purification processes. acs.orgresearchgate.net The development of solid-supported catalysts could also facilitate easier separation and recycling of the catalyst, further enhancing the sustainability of the synthesis.

High-Throughput Synthesis and Screening of Analogs for Early-Stage Discovery

To explore the full potential of this compound, it is crucial to synthesize and evaluate a diverse range of its analogs. High-throughput synthesis (HTS) techniques enable the rapid generation of large libraries of related compounds by automating the reaction and purification processes. This allows for the systematic exploration of the structure-activity relationship (SAR), where modifications to the core structure of this compound can be correlated with changes in its biological or material properties. nih.govnih.gov

Coupled with HTS, high-throughput screening (HCS) allows for the rapid evaluation of these compound libraries for desired activities. nih.gov For medicinal chemistry applications, this could involve screening for inhibition of specific enzymes or binding to particular receptors. In materials science, HCS could be used to identify analogs with desirable optical or electronic properties. The use of diversity-based high-throughput virtual screening (D-HTVS) can further accelerate the discovery process by computationally pre-screening large virtual libraries of compounds to identify those with the highest probability of being active, thus focusing synthetic efforts on the most promising candidates. nih.gov

Advanced Computational Tools for Deeper Insight into Reactivity and Predictive Design

Advanced computational tools, particularly Density Functional Theory (DFT), are becoming indispensable in modern chemical research. tandfonline.comworldscientific.com For this compound, DFT calculations can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties. By modeling the molecule's frontier molecular orbitals (HOMO and LUMO), researchers can predict its reactivity towards different reagents and understand its behavior in chemical reactions. worldscientific.com

Furthermore, computational methods can be used to predict the properties of yet-unsynthesized analogs of this compound. This predictive capability allows for the in silico design of new molecules with tailored properties, whether for enhanced biological activity or specific material characteristics. For instance, computational modeling can help in designing derivatives with improved brain penetration for potential neurological applications or with specific absorption and emission spectra for use in organic electronics. nih.gov The combination of computational predictions with experimental validation creates a powerful feedback loop that can significantly accelerate the development of new and improved compounds.

Exploration of Novel Biological Targets through Structure-Based Design Principles

The unique structural features of this compound, including the cyclopropoxy group and the pyridine ring, make it an interesting scaffold for the design of new therapeutic agents. The pyridine ring is a common motif in many FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov The cyclopropoxy group can influence the molecule's conformation, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Structure-based drug design (SBDD) is a powerful approach for discovering and optimizing new drugs. By understanding the three-dimensional structure of a biological target, such as an enzyme or a receptor, it is possible to design molecules that bind to it with high affinity and selectivity. nih.gov For this compound, SBDD could be used to identify novel biological targets by computationally docking the molecule into the binding sites of various proteins. Once a promising target is identified, the structure of this compound can be systematically modified to optimize its interactions with the target, leading to the development of potent and selective inhibitors or activators. This approach has been successfully used to design inhibitors for a variety of targets, including cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). researchgate.netrasayanjournal.co.in

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods for Comprehensive Compound Characterization and Application

A comprehensive understanding of this compound and its analogs requires a synergistic approach that integrates synthetic, spectroscopic, and computational methods. Synthesis provides the actual compounds for experimental evaluation, while spectroscopic techniques, such as NMR, IR, and mass spectrometry, are essential for confirming their structure and purity. mdpi.commdpi.com

Computational studies, as discussed earlier, provide a theoretical framework for understanding the experimental observations. For example, DFT calculations can be used to simulate the NMR and IR spectra of a molecule, which can then be compared with the experimental spectra to confirm the structure and assign the observed signals. tandfonline.com This combined approach is particularly powerful for studying the conformational properties of flexible molecules like this compound, where experimental techniques alone may not be sufficient to fully characterize the different conformations. By combining experimental and computational methods, researchers can gain a deeper and more complete understanding of the structure-property relationships of this compound and its derivatives, which is crucial for their rational design and application in various fields. rsc.orgacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-cyclopropoxynicotinaldehyde, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, cyclopropoxy groups can be introduced via Williamson ether synthesis using nicotinaldehyde derivatives and cyclopropanol under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and characterized via H/C NMR, IR, and high-resolution mass spectrometry (HRMS). Contaminants like unreacted starting materials require iterative column chromatography .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should follow ICH guidelines:

- Conditions : Test thermal stability (e.g., 40°C/75% RH for 6 months), photostability (ICH Q1B), and hydrolysis susceptibility (acidic/neutral/alkaline buffers).

- Analysis : Monitor degradation via UV-Vis spectroscopy (λ_max shifts) and LC-MS for byproduct identification. Statistical tools like ANOVA can assess significance of degradation rates .

Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how are data contradictions resolved?

- Methodological Answer : Key techniques include:

- NMR : H NMR for cyclopropane protons (δ 0.5–1.5 ppm) and aldehyde protons (δ ~10 ppm). Discrepancies in integration ratios may indicate impurities, requiring additional purification or 2D NMR (e.g., COSY, HSQC) .

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and cyclopropane C-O-C (~1250 cm⁻¹). Inconsistent peaks may suggest tautomerization, necessitating pH-controlled experiments .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to predict electrophilic sites. Solvent effects are incorporated via PCM models. Validation involves comparing computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Discrepancies may arise from neglecting steric effects, requiring molecular dynamics simulations .

Q. How can researchers resolve contradictions in kinetic data for this compound’s participation in multicomponent reactions (e.g., Ugi or Biginelli)?

- Methodological Answer : Conflicting rate constants often stem from solvent polarity or catalyst loading variations. Systematic studies should:

- Control Variables : Fix temperature (e.g., 25°C), solvent (DMF vs. THF), and catalyst (e.g., FeCl₃ vs. Bi(OTf)₃).

- Data Analysis : Use multivariate regression to isolate influential factors. Outliers are identified via Grubbs’ test and re-examined for experimental errors .

Q. What strategies are effective in elucidating the metabolic pathways of this compound using in vitro models?

- Methodological Answer :

- Hepatocyte Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactors. Quench reactions at timed intervals (0–120 min) and analyze metabolites via LC-QTOF-MS.

- Data Interpretation : Use software (e.g., MetaboLynx) to identify phase I/II metabolites. Contradictions in metabolite abundance may require cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to confirm enzymatic pathways .

Methodological Frameworks

Q. How should a research question on this compound’s bioactivity be structured using the PICO framework?

- Methodological Answer :

- Population : Cancer cell lines (e.g., MCF-7, HeLa).

- Intervention : Dose-dependent treatment (0.1–100 µM).

- Comparison : Positive controls (e.g., doxorubicin) and vehicle-only controls.

- Outcome : IC₀ values via MTT assay; apoptosis markers (caspase-3 activation) via flow cytometry.

- Time : 24–72 hr exposure. This framework ensures hypothesis specificity and reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.

- Error Analysis : Report 95% confidence intervals for EC₅₀ values. Contradictory EC₅₀ values across studies may arise from cell line heterogeneity, requiring meta-analysis with random-effects models .

Data Presentation Guidelines

Q. How should crystallographic data for this compound derivatives be reported to ensure reproducibility?

- Methodological Answer : Include CIF files in supplementary materials with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.